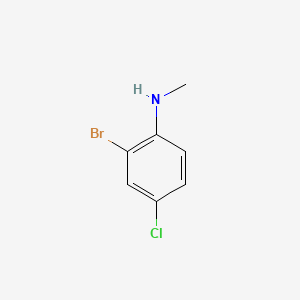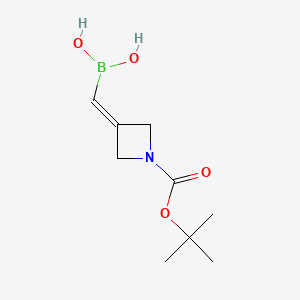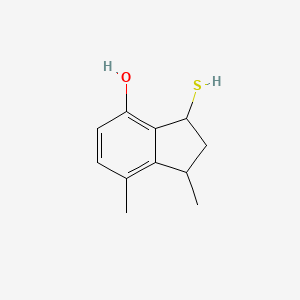
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a mercapto group (-SH) and a hydroxyl group (-OH) attached to an indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene ring system, which can be derived from commercially available starting materials such as 1,7-dimethylindan.
Formation of the Mercapto Group:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Purification Techniques: Implementing purification methods such as distillation, crystallization, or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl and mercapto groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Alcohols: Resulting from reduction reactions.
Substituted Indenes: Produced via substitution reactions.
科学研究应用
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol involves its interaction with molecular targets through its functional groups:
Mercapto Group: Acts as a nucleophile, participating in thiol-disulfide exchange reactions and forming covalent bonds with electrophilic centers.
Hydroxyl Group: Engages in hydrogen bonding and can undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-indene: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
1,7-Dimethyl-2,3-dihydro-1h-inden-4-ol:
3-Mercapto-1,7-dimethyl-1h-indene: Contains a fully aromatic indene ring, leading to variations in stability and reactivity.
Uniqueness
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is unique due to the presence of both mercapto and hydroxyl groups on the indene ring system. This dual functionality imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC 名称 |
1,7-dimethyl-3-sulfanyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C11H14OS/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,9,12-13H,5H2,1-2H3 |
InChI 键 |
MDCBFUJJCQRQPI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=C(C=CC(=C12)C)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



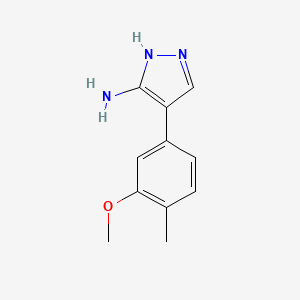
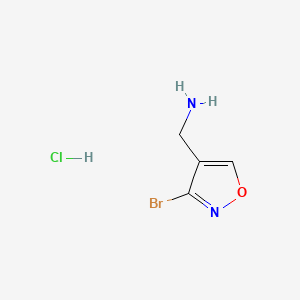
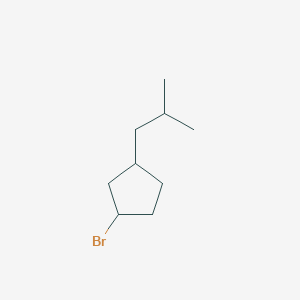
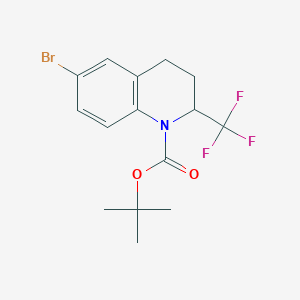
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
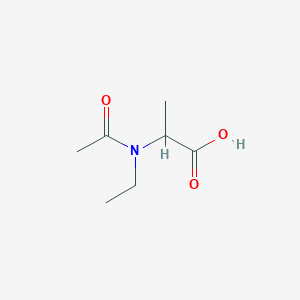
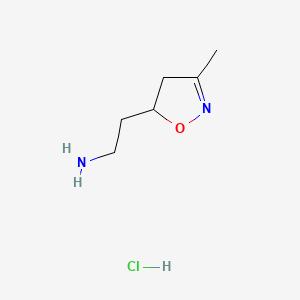
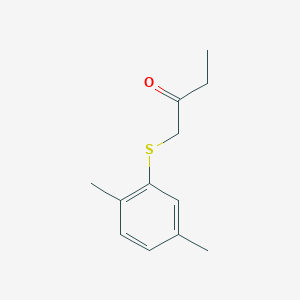
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
